molecular formula C13H10N4O2 B1415396 3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105192-08-2

3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1415396
CAS No.: 1105192-08-2
M. Wt: 254.24 g/mol
InChI Key: AEQMOZSIIZITEN-UHFFFAOYSA-N
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Description

3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine-based chemical scaffold designed for research and development purposes. Pyrido[3,2-d]pyrimidine derivatives are recognized in medicinal chemistry for their potential as core structures in probing various biological targets. These heterocyclic compounds are frequently investigated as potent inhibitors for a range of enzymes, particularly kinases and dihydrofolate reductase (DHFR), which are significant in oncology and infectious disease research . The specific substitution pattern of this compound, featuring a pyridin-2-ylmethyl group at the 3-position, may be engineered to influence its binding affinity and selectivity towards specific enzymatic pockets. Researchers can utilize this scaffold in hit-to-lead optimization campaigns, exploring structure-activity relationships (SAR) to enhance potency and physicochemical properties. Its primary research value lies in its application as a key intermediate or final target in synthesizing novel therapeutic candidates for preclinical study. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(pyridin-2-ylmethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-12-11-10(5-3-7-15-11)16-13(19)17(12)8-9-4-1-2-6-14-9/h1-7H,8H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQMOZSIIZITEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Cyclization of Pyrimidine Derivatives

Method Overview:
This approach involves cyclization of appropriately substituted pyrimidine precursors, often starting from 4-aminopyrimidine derivatives, with the addition of pyridine fragments to form the fused heterocycle.

Research Findings:

  • The synthesis typically begins with 4-aminopyrimidines reacting with aldehydes or α,β-unsaturated ketones, leading to cyclization and formation of the fused pyridopyrimidine core.
  • A common route involves electrophilic attack at the 5-position of the pyrimidine ring, followed by intramolecular cyclization to generate the pyrido[3,2-d]pyrimidine system.

Reaction Scheme:

4-Aminopyrimidine + Aldehyde or α,β-unsaturated ketone → Cyclization → 3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione

Advantages:

  • High regioselectivity and yields under controlled conditions.
  • Suitable for synthesizing various derivatives by modifying the starting pyrimidine or aldehyde components.

Multi-step Synthesis from Pyridine and Pyrimidine Precursors

Method Overview:
This strategy involves constructing the heterocyclic core through stepwise reactions, including nucleophilic substitutions, condensations, and cyclizations.

Research Findings:

  • One notable method involves the synthesis of 6-aminouracil derivatives, followed by condensation with substituted malondialdehyde or similar compounds, leading to fused heterocyclic systems.
  • For example, the reductive condensation of 6-cyano-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine with aromatic amines, followed by methylation, yields the target compound.

Reaction Table:

Step Reagents Conditions Product Reference
1 6-Aminouracil + substituted malondialdehyde Reflux Pyrido[2,3-d]pyrimidine derivatives
2 N-Methylation (formaldehyde + NaCNBH₃) Mild conditions Methylated derivatives

Notes:

  • The method allows for structural diversity by varying substituents on the aromatic or heterocyclic components.
  • Reaction conditions are typically refluxing in organic solvents like ethanol or acetic acid.

One-pot Multicomponent Reactions (MCRs)

Method Overview:
Recent advances favor one-pot multicomponent reactions, combining 4-aminopyrimidines, aldehydes, and active methylene compounds under thermal, microwave, or ultrasonic conditions.

Research Findings:

  • Tu et al. demonstrated the synthesis of pyrido[2,3-d]pyrimidines via one-pot condensation of aldehydes, tetrahydrofuran-2,4-dione, and 2,6-diaminopyrimidin-4(3H)-one under ultrasonic irradiation, achieving high yields in short reaction times.
  • This method benefits from operational simplicity, reduced reaction steps, and environmentally friendly conditions.

Reaction Data Table:

Parameter Conditions Yield Reference
Microwave-assisted 20-30 min, no catalyst 94%
Ultrasonic irradiation 20-30 min, no catalyst High

Advantages:

  • Rapid synthesis with high purity.
  • Suitable for combinatorial chemistry and library generation.

Heterocyclic Fusion via Intramolecular Cyclization

Method Overview:
This involves intramolecular cyclization of precursor molecules with suitable functional groups, such as propionyl derivatives or amino acids, to form the fused heterocycle.

Research Findings:

  • Cyclization of aliphatic propionyl derivatives of pyrimidines under thermal or microwave conditions yields partially aromatic pyridopyrimidines.
  • For example, cyclization of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine under high-temperature conditions produces the target compound.

Catalytic and Microwave-Assisted Syntheses

Method Overview:
Catalysis and microwave irradiation significantly improve reaction efficiency and yields.

Research Findings:

  • Heterogeneous catalysts like silica-supported acids or bases facilitate cyclization reactions at lower temperatures.
  • Microwave irradiation accelerates multi-step reactions, reducing reaction times from hours to minutes and improving yields.

Reaction Data Summary:

Method Conditions Advantages Reference
Catalytic Acid/base catalysts at reflux Higher yields, selectivity
Microwave 20-30 min, no catalyst Rapid, eco-friendly

Summary Table of Preparation Methods

Method Key Features Typical Conditions Advantages References
Cyclization of pyrimidine derivatives Electrophilic attack, intramolecular cyclization Reflux in organic solvents High regioselectivity ,
Multi-step synthesis from precursors Sequential reactions, methylation Reflux, mild conditions Structural diversity
One-pot multicomponent reactions Condensation under microwave/ultrasound 20-30 min, no catalyst Fast, high yield
Intramolecular cyclization of derivatives Thermal or microwave 195-230°C Efficient heterocycle formation
Catalytic and microwave-assisted Catalysis or microwave Variable Enhanced efficiency

Biological Activity

3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 1105192-08-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrido[3,2-d]pyrimidine core with a pyridin-2-ylmethyl substituent. Its molecular formula is C13H10N4O2C_{13}H_{10}N_{4}O_{2} with a molecular weight of 254.24 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC Name3-(pyridin-2-ylmethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Molecular FormulaC₁₃H₁₀N₄O₂
Molecular Weight254.24 g/mol
InChI KeyAEQMOZSIIZITEN-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the condensation of 2-aminopyridine with an aldehyde or ketone under specific reaction conditions to yield the target compound .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study involving triple-negative breast cancer models (4T1), the compound showed promising tumor growth inhibition (TGI = 73.6%) when administered at a dosage of 50 mg/kg .

The biological activity is primarily attributed to its ability to inhibit specific enzymes involved in tumor progression. Research indicates that derivatives of this compound can act as potent inhibitors of CD73, an enzyme linked to tumor immune evasion. The inhibition of CD73 enhances the infiltration of immune cells into tumors, thereby promoting antitumor immunity .

Pharmacokinetics

Pharmacokinetic studies reveal that compounds similar to this compound exhibit favorable metabolic stability and bioavailability. For instance, one derivative demonstrated a half-life (T1/2T_{1/2}) of approximately 3.37 hours and a bioavailability (FF) of about 50.24% in rat models .

Study on CD73 Inhibition

A notable study focused on derivatives acting as CD73 inhibitors demonstrated their ability to significantly reduce tumor growth in vivo while showing minimal cytotoxic effects on normal tissues. These findings suggest that such compounds could be developed into targeted cancer therapies .

Immunological Impact

In another investigation, the administration of CD73 inhibitors derived from this chemical framework led to increased immune cell activity within tumors. This suggests that enhancing immune responses through targeted inhibition may represent a viable therapeutic strategy for treating cancers with poor prognosis .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Pyridopyrimidine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) HOMO-LUMO Gap (eV) Key Interactions
3-(Pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione Pyridin-2-ylmethyl C₁₃H₁₀N₄O₂ 270.25* N/A N/A π-π stacking, H-bonding (inferred)
3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione 4-Methoxyphenylmethyl C₁₅H₁₃N₃O₃ 283.28 328–330 N/A Methoxy group enhances polarity
1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4-dione Methyl groups at 1,3-positions C₉H₉N₃O₂ 191.19 246 N/A Reduced steric hindrance
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione (2o) Trifluorophenyl, methyl C₁₅H₁₀F₃N₃O₂ 333.26 N/A 3.91–4.10 Strong F···Arg/Thr H-bonds

Notes:

  • Fluorinated derivatives (e.g., 2o) exhibit lower HOMO-LUMO gaps (3.91–4.10 eV), enhancing electron-accepting capacity and herbicidal activity .

Table 2: Bioactivity of Pyridopyrimidine Analogs

Compound Name Target/Activity Key Findings
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione (2o) Nicotiana tabacum PPO (herbicidal) Binds via π-π interactions (5.9–6.0 Å) and H-bonds (2.3–4.3 Å) with Arg98/Thr174. IC₅₀: <10 µM
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione Antimicrobial (P. aeruginosa) MIC: <1 µg/mL (superior to streptomycin). Docking suggests TrmD inhibition
Target compound (inferred) Potential enzyme inhibition Pyridinyl group may enhance binding to kinase or protease targets via H-bonding

Notes:

  • Fluorinated analogs (e.g., 2o) show strong herbicidal activity due to optimized electronic and steric properties .
  • Thieno[2,3-d]pyrimidines with imidazo[1,2-a]pyridine substituents exhibit potent antimicrobial effects, suggesting substituent-driven bioactivity .

Q & A

Basic: What are the key synthetic routes for pyrido[3,2-d]pyrimidine-2,4-dione derivatives, and how can they be adapted for 3-(pyridin-2-ylmethyl) substitution?

The synthesis of pyrido[3,2-d]pyrimidine-2,4-dione derivatives typically involves cyclization and alkylation steps. For example:

  • Cyclization : Reacting aminopyrimidine precursors with carbonyl reagents (e.g., DMF/POCl₃ for formylation) to form the pyridopyrimidine core .
  • Alkylation : Introducing substituents like pyridin-2-ylmethyl via nucleophilic substitution or Mannich reactions. For instance, alkylation with pyridin-2-ylmethyl halides in the presence of bases (e.g., K₂CO₃) in DMF .
  • Optimization : Adjust reaction time (e.g., 6–24 hours) and temperature (60–100°C) to improve yields, which can vary from 42% to 78% depending on steric and electronic effects of substituents .

Advanced: How can computational methods (e.g., DFT) guide the design of pyrido[3,2-d]pyrimidine derivatives with enhanced bioactivity?

  • Electronic Structure Analysis : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps (3.91–4.10 eV), correlating with charge-transfer interactions and reactivity. Lower gaps may enhance binding to biological targets like kinases .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (pyrimidine N atoms) and electrophilic (carbonyl groups) sites for rational functionalization .
  • Docking Studies : Simulate interactions with enzyme active sites (e.g., eEF-2K or adenosine kinase) to prioritize substituents that improve binding affinity .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing pyrido[3,2-d]pyrimidine-2,4-diones?

  • 1H/13C NMR : Confirm regiochemistry of substituents. For example, pyridin-2-ylmethyl protons appear as a triplet (δ 4.5–5.0 ppm) due to coupling with adjacent CH₂ groups .
  • X-ray Diffraction : Resolve dihedral angles (e.g., 88.2° between pyridopyrimidine and benzene rings) and intermolecular interactions (C–H⋯O/N hydrogen bonds, π–π stacking) that influence crystal packing and stability .
  • LCMS/HRMS : Verify molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .

Advanced: How can structural contradictions in biological activity data be resolved for pyridopyrimidine derivatives?

  • SAR Analysis : Compare substituent effects across analogs. For example, bulky groups (e.g., cyclopropyl) may reduce eEF-2K inhibition due to steric hindrance, while electron-withdrawing groups (e.g., F) enhance kinase binding .
  • Crystallography : Resolve binding modes. Pyridin-2-ylmethyl substituents may adopt conformations that block ATP-binding pockets in kinases, as seen in edge-to-face π–π stacking (centroid distance: 3.06 Å) .
  • Enzyme Assays : Use kinetic studies (e.g., IC₅₀ values) to distinguish competitive vs. non-competitive inhibition mechanisms .

Basic: What are the primary biological targets of pyrido[3,2-d]pyrimidine-2,4-diones in therapeutic research?

  • Kinase Inhibition : Derivatives inhibit eEF-2K (implicated in cancer cell survival) and adenosine kinase (anti-inflammatory targets) via ATP-competitive binding .
  • Antimicrobial Activity : Thienopyrimidine analogs show activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) by disrupting cell wall synthesis .
  • DNA Interaction : Pyrimidine-dione cores mimic nucleobases, interfering with viral replication or DNA repair pathways .

Advanced: How do intermolecular interactions in pyridopyrimidine crystals influence physicochemical properties?

  • Hydrogen Bonding : C–H⋯O/N interactions (2.8–3.2 Å) stabilize 3D networks, improving thermal stability (TGA decomposition >250°C) .
  • π–π Stacking : Edge-to-face interactions (3.06–3.10 Å) enhance solubility in polar solvents (e.g., DMSO) by reducing crystal lattice energy .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor planar conformations, critical for crystallinity and reproducibility .

Basic: How to optimize reaction conditions for high-yield synthesis of pyridin-2-ylmethyl derivatives?

  • Base Selection : Use K₂CO₃ or Et₃N in DMF to deprotonate NH groups and facilitate alkylation .
  • Temperature Control : Maintain 80–100°C for cyclization to avoid side reactions (e.g., over-oxidation) .
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >90% purity .

Advanced: What strategies address low bioavailability in pyridopyrimidine-based drug candidates?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the pyridin-2-ylmethyl position to enhance solubility .
  • Lipinski’s Rule Compliance : Modify substituents to maintain molecular weight <500 Da and logP <5 .
  • Caco-2 Permeability Assays : Screen analogs for intestinal absorption (Papp >1×10⁻⁶ cm/s) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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